2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[45]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its triazaspirodecane core, which is a bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazaspirodecane core through cyclization reactions, followed by the introduction of the sulfanyl and acetamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazaspirodecane core may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl and acetamide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique spirocyclic structure and diverse functional groups. Similar compounds include:
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-4-29-15-13-25(14-16-29)27-23(20-11-9-18(2)10-12-20)24(28-25)31-17-22(30)26-21-8-6-5-7-19(21)3/h5-12H,4,13-17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUNFZMMSIFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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